Sorafenib Impurity 9
Overview
Description
Sorafenib Impurity 9 is a byproduct formed during the synthesis of Sorafenib, a kinase inhibitor used in the treatment of various cancers, including liver, kidney, and thyroid cancers. Sorafenib works by inhibiting multiple intracellular and cell surface kinases, which play a role in tumor cell proliferation and angiogenesis. Impurities like this compound are crucial to identify and control to ensure the purity, stability, and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib Impurity 9 typically involves the reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol to form an intermediate, which then reacts with an isocyanate to produce the impurity. The reaction conditions often include the use of a single base and do not require an inert atmosphere .
Industrial Production Methods: Industrial production of Sorafenib and its impurities involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired impurity .
Chemical Reactions Analysis
Types of Reactions: Sorafenib Impurity 9 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Sorafenib Impurity 9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Sorafenib.
Biology: Studied for its potential biological activity and interactions with cellular targets.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Sorafenib.
Mechanism of Action
Sorafenib Impurity 9, like Sorafenib, may interact with multiple molecular targets and pathways. Sorafenib itself inhibits the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway in tumor cells and reduces tumor angiogenesis by inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling . The exact mechanism of action of this compound is still under investigation, but it is believed to share similar pathways due to its structural similarity to Sorafenib .
Comparison with Similar Compounds
Sorafenib Derivatives: Various derivatives of Sorafenib have been synthesized and evaluated for their cytostatic and antimetabolic activities.
Uniqueness: Sorafenib Impurity 9 is unique due to its specific formation during the synthesis of Sorafenib. Its identification and control are essential for ensuring the quality and safety of the final pharmaceutical product. Unlike other similar compounds, this compound is primarily studied for its role as an impurity rather than a therapeutic agent .
Properties
IUPAC Name |
4-[4-[[4-hydroxy-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O4/c1-25-19(30)17-11-15(8-9-26-17)32-14-5-2-12(3-6-14)27-20(31)28-13-4-7-18(29)16(10-13)21(22,23)24/h2-11,29H,1H3,(H,25,30)(H2,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDOMXMCXPMNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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